3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid
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Description
3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid, also known as MPPA, is an organic compound with the chemical formula C18H18N2O5 . It has a molecular weight of 342.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, which share a structural relation to 3-({2-[(2-Methoxyphenyl)carbamoyl]phenyl}carbamoyl)propanoic acid, have been extensively studied for their anticancer properties. These compounds have shown promise as both traditional and synthetic antitumor agents due to their chemical reactivity that allows for various modifications enhancing their anticancer potential. The exploration of cinnamoyl derivatives in anticancer research highlights the underutilized potential of these compounds despite their rich medicinal tradition (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Biocatalyst Inhibition Studies
The study of carboxylic acids, including derivatives of this compound, has revealed their inhibitory effects on microbes used in fermentative processes. These acids, produced through fermentation, can inhibit microbial growth at concentrations below the desired yield, impacting the production of biorenewable chemicals. Understanding the mechanisms of inhibition by these carboxylic acids is crucial for developing robust microbial strains for industrial applications (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Pharmacological and Industrial Importance
Syringic acid, a phenolic compound found in various fruits and vegetables, exhibits a wide range of therapeutic applications, including antioxidant, antimicrobial, and neuroprotective activities. Its therapeutic properties are attributed to the presence of methoxy groups, which enhance its biological activity. Syringic acid and its derivatives, including compounds structurally related to this compound, also find applications in bioremediation and photocatalytic ozonation (Cheemanapalli Srinivasulu et al., 2018).
Properties
IUPAC Name |
4-[2-[(2-methoxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-15-9-5-4-8-14(15)20-18(24)12-6-2-3-7-13(12)19-16(21)10-11-17(22)23/h2-9H,10-11H2,1H3,(H,19,21)(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXHUXWZVUPALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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